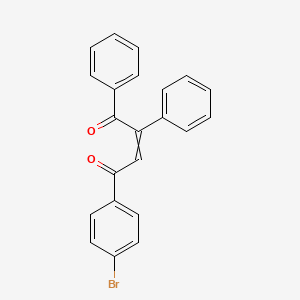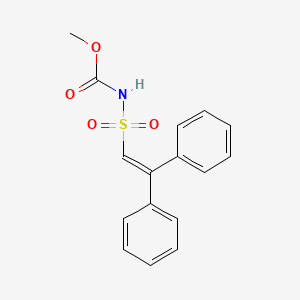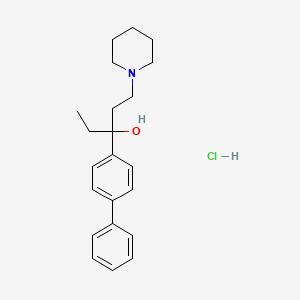
alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride is a chemical compound known for its unique structure and properties It belongs to the class of piperidine derivatives and is characterized by the presence of a biphenyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl moiety. The biphenyl group is often synthesized through a Suzuki coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
The next step involves the introduction of the piperidine ring. This can be achieved through a Mannich reaction, where formaldehyde, a secondary amine (such as piperidine), and a ketone or aldehyde are reacted together. The final step is the addition of the ethyl group, which can be introduced through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the biphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various physiological effects. It may also inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Alpha-(4-Biphenylyl)-alpha-ethyl-1-piperidinepropanol hydrochloride can be compared with other piperidine derivatives, such as:
Alpha-(4-Biphenylyl)-alpha-phenyl-1-piperidinepropanol hydrochloride: Similar structure but with a phenyl group instead of an ethyl group.
Alpha-(4-Biphenylyl)-alpha-(morpholinomethyl)-2-pyridinemethanol: Contains a morpholinomethyl group and a pyridine ring, offering different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
51097-86-0 |
|---|---|
Fórmula molecular |
C22H30ClNO |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
3-(4-phenylphenyl)-1-piperidin-1-ylpentan-3-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO.ClH/c1-2-22(24,15-18-23-16-7-4-8-17-23)21-13-11-20(12-14-21)19-9-5-3-6-10-19;/h3,5-6,9-14,24H,2,4,7-8,15-18H2,1H3;1H |
Clave InChI |
ZHPTXEWUAPKDKF-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCN1CCCCC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



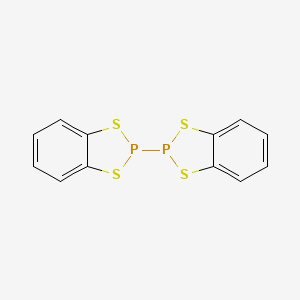

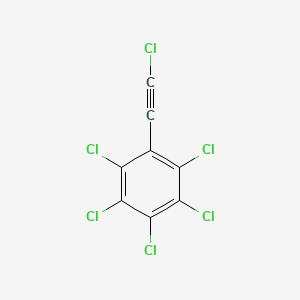
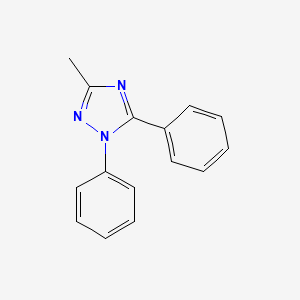
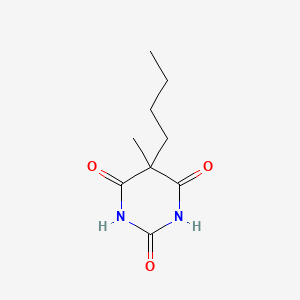
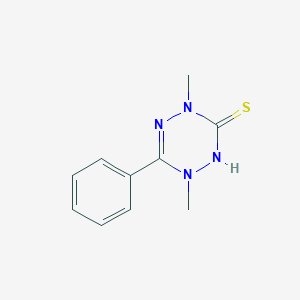
![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)
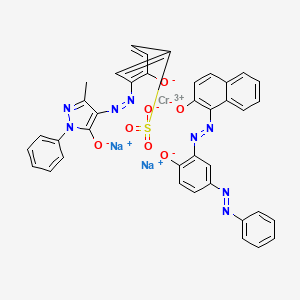
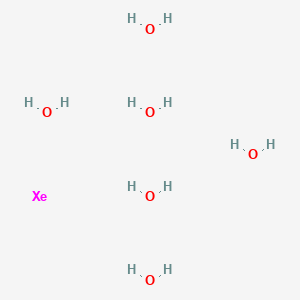
![2-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14650953.png)
